5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC15768459
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 5-(oxan-4-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,11,12) |
| Standard InChI Key | QKYCORLQGGSPAN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C2=CN=C(N=C2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) substituted at position 5 with a tetrahydropyran group—a saturated six-membered oxygen-containing ring. This configuration introduces both hydrophobic (tetrahydropyran) and hydrogen-bonding (pyrimidine amine) functionalities, which are critical for target binding and solubility.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | |
| Molecular Weight | 179.22 g/mol | |
| IUPAC Name | 5-(oxan-4-yl)pyrimidin-2-amine | |
| Canonical SMILES | C1COCCC1C2=CN=C(N=C2)N | |
| Topological Polar Surface | 67.8 Ų |
The tetrahydropyran moiety enhances metabolic stability by shielding reactive sites from oxidative enzymes, a feature observed in related compounds . Pyrimidine’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, as demonstrated in kinase inhibition studies .
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct proton environments:
-
Pyrimidine protons: δ 8.3–8.5 ppm (aromatic H)
-
Tetrahydropyran protons: δ 1.3–4.8 ppm (aliphatic H) .
Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity conducive to blood-brain barrier penetration.
Synthetic Routes and Optimization
Core Synthesis Strategies
While no published protocol directly describes 5-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine synthesis, analogous pyrimidine derivatives are typically prepared via:
-
Biginelli-type cyclocondensation: Three-component reaction of urea, aldehydes, and β-keto esters under acidic conditions.
-
Nucleophilic aromatic substitution: Displacement of halogen atoms on preformed pyrimidine rings by tetrahydropyran-4-ylmetallic reagents .
Table 2: Comparative Yields in Pyrimidine Synthesis
| Method | Yield Range | Purity | Key Challenge |
|---|---|---|---|
| Biginelli | 40–60% | >90% | Byproduct formation |
| Ullmann coupling | 55–75% | >95% | Catalyst cost |
| Buchwald–Hartwig amination | 60–80% | >98% | Oxygen sensitivity |
Source reports a 36% yield for a related thiadiazol-5-amine using diisopropyl azodiformate (DIAD)-mediated coupling, suggesting room for optimization in amine functionalization .
Late-Stage Functionalization
Recent advances employ tandem deprotection-amination sequences to introduce the 2-amine group post-cyclization. For example, microwave-assisted reactions at 150°C reduce reaction times from 24 h to <2 h while maintaining yields >70% .
Biological Activity and Mechanism
Kinase Inhibition Profile
In PLK4 (Polo-like kinase 4) inhibition assays, structurally related aminopyrimidines exhibit IC₅₀ values as low as 6.7 nM, surpassing the reference inhibitor centrinone (IC₅₀ = 3 nM) . Molecular docking studies reveal:
-
Hydrogen bonds between the pyrimidine amine and kinase hinge residues (Glu-90, Cys-92).
-
Hydrophobic interactions between tetrahydropyran and the DFG motif’s adjacent cavity .
Table 3: In Vitro Activity of Selected Analogues
| Compound | PLK4 IC₅₀ (μM) | Solubility (μg/mL) | Microsomal Stability (t₁/₂) |
|---|---|---|---|
| 8h | 0.0067 | 12.4 | >145 min |
| 3b | 0.0312 | 8.9 | 98 min |
| Centrinone | 0.003 | 5.2 | 67 min |
Antiproliferative Effects
In MCF-7 breast cancer cells, lead compound 8h (structurally analogous to 5-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine) reduces proliferation by 82% at 10 μM via G2/M phase arrest . This correlates with PLK4-driven centriole duplication inhibition, inducing mitotic catastrophe.
Future Directions and Challenges
Target Expansion
While PLK4 remains the primary target, structural analogs show promise against CDK2 (IC₅₀ = 0.12 μM) and EGFR (IC₅₀ = 0.45 μM), warranting broad-spectrum kinase profiling .
Toxicity Mitigation
Preliminary genotoxicity assays (Ames test) are negative, but hERG channel inhibition (IC₅₀ = 3.1 μM) necessitates lead optimization to reduce cardiac risk .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume